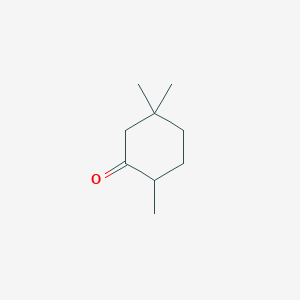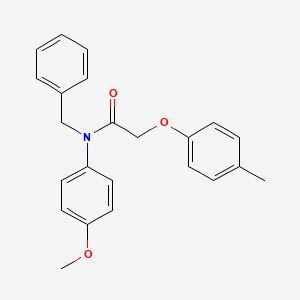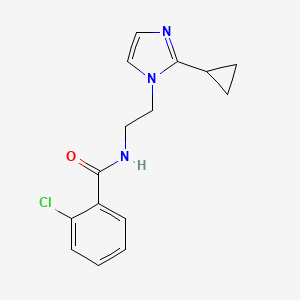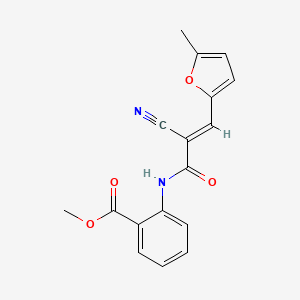
Ethyl 4-methyl-2-(3-(thiophen-2-ylmethyl)ureido)thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-methyl-2-(3-(thiophen-2-ylmethyl)ureido)thiazole-5-carboxylate is a useful research compound. Its molecular formula is C13H15N3O3S2 and its molecular weight is 325.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- A study focused on the synthesis, spectroscopic characterization, and DFT-based studies of ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives. The research highlighted their potential nonlinear optical (NLO) properties, indicating technological application significance due to their sizable NLO character compared to the urea molecule, suggesting their relevance in technology applications (Haroon et al., 2019).
Antimicrobial and Anticancer Activities
- Another study elaborated on the microwave-assisted one-pot synthesis of thiazolyl(hydrazonoethyl)thiazoles as potential anti-breast cancer agents, revealing promising activities of several compounds against MCF-7 tumor cells (Mahmoud et al., 2021).
- Research into ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives highlighted their antimicrobial activities against various bacterial and fungal strains, showcasing the potential for these compounds in antimicrobial applications (Desai et al., 2019).
Material Science and Chemical Properties
- The electrochemical and electrochromic properties of polymers derived from thiazole compounds were investigated, showing how different acceptor groups affect these properties. This study indicates the potential use of thiazole derivatives in electronic and optical applications (Hu et al., 2013).
Structural Analysis and Chemical Synthesis
- A detailed structural analysis through synthesis, crystal structure characterization, Hirshfeld surface analysis, and quantum chemical computations was performed on Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Such studies are crucial for understanding the molecular interactions and stability of thiazole derivatives, which can inform their practical applications in various fields (Akhileshwari et al., 2021).
Mécanisme D'action
Target of Action
The primary targets of Ethyl 4-methyl-2-(3-(thiophen-2-ylmethyl)ureido)thiazole-5-carboxylate Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The exact mode of action of This compound Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This characteristic might influence the interaction of the compound with its targets.
Biochemical Pathways
The specific biochemical pathways affected by This compound Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties might influence the bioavailability of the compound.
Result of Action
The molecular and cellular effects of This compound Thiazole derivatives have been associated with various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It’s worth noting that this compound, like other chemicals, could potentially be harmful to the environment .
Analyse Biochimique
Biochemical Properties
Ethyl 4-methyl-2-(3-(thiophen-2-ylmethyl)ureido)thiazole-5-carboxylate plays a significant role in biochemical reactions due to its unique structure. The thiazole ring in this compound is known to interact with various enzymes and proteins, potentially acting as an inhibitor or activator depending on the context. For instance, thiazole derivatives have been shown to exhibit antimicrobial, anti-inflammatory, and antioxidant activities . The thiophene moiety further enhances these interactions, contributing to the compound’s overall biochemical efficacy .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to modulation of signaling pathways, potentially resulting in altered gene expression and metabolic changes. These effects can vary depending on the cell type and the specific context of the interaction .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The thiazole ring can engage in electrophilic and nucleophilic substitutions, allowing it to interact with various enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific target. Additionally, the thiophene moiety can further modulate these interactions, enhancing the compound’s overall biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their activity over extended periods, although specific degradation pathways may lead to reduced efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as anti-inflammatory or antimicrobial activity. At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites that can further influence biochemical reactions. These interactions can affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, ultimately influencing its biochemical efficacy. The thiazole and thiophene moieties play crucial roles in these processes, enhancing the compound’s overall transport and distribution properties .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function. The thiazole and thiophene moieties contribute to the compound’s ability to localize within specific subcellular regions, enhancing its overall biochemical activity .
Propriétés
IUPAC Name |
ethyl 4-methyl-2-(thiophen-2-ylmethylcarbamoylamino)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c1-3-19-11(17)10-8(2)15-13(21-10)16-12(18)14-7-9-5-4-6-20-9/h4-6H,3,7H2,1-2H3,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRLEPATCTXPCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)NCC2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]acetamide](/img/structure/B2607040.png)

![(2,6-Dimethylmorpholino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2607043.png)


![3-(2-chlorobenzyl)-6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2607048.png)
![9-Methyl-6-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]purine](/img/structure/B2607051.png)

![N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide](/img/structure/B2607055.png)

